molecular formula C13H12N4O B15346898 N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide CAS No. 90015-76-2

N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide

Cat. No.: B15346898
CAS No.: 90015-76-2
M. Wt: 240.26 g/mol
InChI Key: VQAMVSSWPGUJLO-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide is a complex heterocyclic compound known for its unique structural features and potential biological activities. This compound belongs to the class of triazatricyclo derivatives, which are characterized by their multi-ring structures containing nitrogen atoms. These compounds have garnered significant interest in pharmaceutical chemistry due to their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of acetoacetic acid derivatives with aromatic aldehydes and thiourea in the presence of a catalyst such as sodium bisulfate. The reaction is usually carried out in ethanol under reflux conditions to yield the desired triazatricyclo compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the parent compound, each exhibiting distinct chemical and biological properties .

Scientific Research Applications

N-(4-methyl-1,3,8-triazatricyclo[740

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The compound may also interact with microbial cell membranes, leading to disruption of cellular processes and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide stands out due to its unique combination of structural features and biological activities. Its multi-ring structure and nitrogen atoms contribute to its diverse reactivity and potential therapeutic applications .

Properties

CAS No.

90015-76-2

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide

InChI

InChI=1S/C13H12N4O/c1-8-7-10(15-9(2)18)12-13(14-8)17-6-4-3-5-11(17)16-12/h3-7H,1-2H3,(H,14,15,18)

InChI Key

VQAMVSSWPGUJLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)N3C=CC=CC3=N2)NC(=O)C

Origin of Product

United States

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